molecular formula C17H19N3O5S2 B3017652 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide CAS No. 1015570-15-6

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

Numéro de catalogue: B3017652
Numéro CAS: 1015570-15-6
Poids moléculaire: 409.48
Clé InChI: NCFACRAOSCNURF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19N3O5S2 and its molecular weight is 409.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article reviews the biological activity of this compound, focusing on its anticancer properties and effects on cardiovascular parameters.

Chemical Structure

The compound can be structurally represented as follows:

C15H18N2O4S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}

This structure includes a sulfonamide group, which is known for its diverse pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, a related study demonstrated that sulfonamide-based chalcone derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma) cells. The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL , indicating potent activity against cancer cells .

The mechanism by which these compounds exert their anticancer effects is multifaceted:

  • Cell Cycle Arrest : The tested compounds induced cell cycle arrest in the sub-G0 phase, suggesting an apoptotic mechanism.
  • Mitochondrial Membrane Depolarization : This was observed as a precursor to apoptosis.
  • Caspase Activation : Significant activation of caspases 8 and 9 was noted, indicating involvement of both extrinsic and intrinsic apoptotic pathways.

Cardiovascular Activity

Exploratory studies have also investigated the cardiovascular effects of sulfonamide derivatives. For example, one study utilized an isolated rat heart model to assess the influence of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that certain compounds significantly decreased perfusion pressure over time, suggesting potential therapeutic applications in managing cardiovascular conditions .

Experimental Findings

The following table summarizes the experimental design and results regarding the cardiovascular effects:

GroupCompoundDose (nM)Effect on Perfusion Pressure
IControl-Baseline
IIBenzenesulfonamide0.001Decreased
IIICompound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide)0.001No significant change
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001Decreased
VCompound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)0.001Significant decrease
VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide)0.001No significant change

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been employed to predict parameters such as absorption, distribution, metabolism, and excretion (ADME). Tools like SwissADME have provided insights into the permeability and bioavailability of these compounds in various cellular models .

Propriétés

IUPAC Name

2,6-dimethyl-N-(pyridin-4-ylmethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S2/c1-12-9-15(20-16(21)5-8-26(20,22)23)10-13(2)17(12)27(24,25)19-11-14-3-6-18-7-4-14/h3-4,6-7,9-10,19H,5,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFACRAOSCNURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NCC2=CC=NC=C2)C)N3C(=O)CCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.